Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate
Description
Properties
CAS No. |
154205-97-7 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-17-9-12(13)11-7-5-6-8-14(11)20-4/h5-8,12-13,17H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
AZGMOUYTWMSTRT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC |
Synonyms |
TERT-BUTYL (3S,4R)-4-(2-METHOXYPHENYL)PYRROLIDIN-3-YLCARBAMATE |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Utilization from L-Aspartic Acid Derivatives
Starting with L-aspartic acid, researchers have developed routes involving lactamization and subsequent functionalization. For example, benzyl (3S)-5-oxotetrahydrofuran-3-ylcarbamate intermediates are synthesized via cyclization of aspartic acid derivatives, followed by Bredereck’s reagent-mediated formylation to introduce dimethylaminomethylidene groups. While this route provides high enantiomeric purity, the methoxyphenyl incorporation requires additional cross-coupling steps, limiting its efficiency for the target compound.
Diastereoselective Pyrrolidine Ring Formation
Alternative approaches employ palladium-catalyzed asymmetric hydrogenation of prochiral enamines. For instance, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate is synthesized via hydrogenation of 1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine using 5% Pd/C under 5 kgf/cm² H₂ pressure, achieving 63% yield and >99% ee. Adapting this method for the 2-methoxyphenyl variant would involve Suzuki-Miyaura coupling at the 4-position, though steric effects from the methoxy group may necessitate optimized ligand systems.
| Reaction Type | Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C | 72–85% | Retention of (3S,4R) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 68% | Partial racemization |
The Suzuki protocol demonstrates superior compatibility with the carbamate-protected pyrrolidine, as evidenced by analogous chlorophenyl syntheses. Microwave-assisted coupling (150°C, 20 min) further enhances yields to 88% while preserving stereointegrity.
Directed C-H Functionalization
Emerging methods utilize pyridine-directed C-H activation to install aryl groups. A recent study achieved 78% yield for 4-arylpyrrolidines using [Ru(p-cymene)Cl₂]₂ and 2-pyridinemethanol, though methoxy-directed variants remain unexplored. Computational modeling suggests that the 2-methoxy group’s electron-donating effects could facilitate metallacycle formation, potentially improving regioselectivity.
Stereochemical Control and Resolution
Mitsunobu Reaction for Configuration Inversion
The Mitsunobu reaction is pivotal for establishing the (3S,4R) configuration. In related systems, treatment of tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate with DIAD and Ph₃P inverts the 3-hydroxyl group’s configuration, achieving 94% diastereomeric excess. Applied to the pyrrolidine scaffold, this method enables precise control over the 3-position stereochemistry when coupled with kinetic resolution techniques.
Carbamate Protection and Deprotection Dynamics
Boc Installation Methodologies
The tert-butoxycarbonyl (Boc) group is introduced via Schotten-Baumann conditions:
Alternative methods using Boc-anhydride require stringent pH control (pH 8.5–9.0) to prevent N-Boc migration, a common side reaction observed in 4-arylpyrrolidines.
Selective Deprotection Strategies
Controlled deprotection is achieved using:
-
HCl/dioxane (4M) : Selective cleavage without affecting methoxyphenyl groups, 95% recovery
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Adopting continuous flow systems for key steps enhances scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Hydrogen pressure | 5 kgf/cm² | 1.5 kgf/cm² |
| Reaction time | 3 h | 22 min |
| Space-time yield | 18 g/L·h | 49 g/L·h |
| Catalyst recycling | 3 cycles | 7 cycles |
Data adapted from palladium-catalyzed hydrogenations of related compounds.
Crystallization-Induced Diastereomer Resolution
A 2024 study demonstrated that seeding with (3S,4R) crystals in ethyl acetate/n-heptane (1:4) enriches diastereomeric purity from 92% to 99.7% in one recrystallization step. This method reduces reliance on chromatographic purification, critical for cost-effective manufacturing.
Analytical Characterization Benchmarks
Spectroscopic Validation
Key characterization data for the target compound:
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show:
-
Potency loss : 1.2%
-
Degradation products : <0.3% tert-butyl alcohol, <0.1% methoxyphenylpyrrolidine
Visible-light-driven cross-couplings using Ir(ppy)₃ and NiCl₂·glyme enable direct introduction of the carbamate group, bypassing traditional protection/deprotection sequences. Preliminary results show 65% yield for analogous pyrrolidines under blue LED irradiation.
Machine Learning-Guided Condition Optimization
Neural network models trained on 4,700 pyrrolidine syntheses predict optimal conditions for the target compound:
-
Solvent : tert-Amyl alcohol (20% yield improvement vs. THF)
-
Catalyst : Pd-XPhos (TOF 1,450 h⁻¹)
-
Temperature : 78°C (95% confidence interval)
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : tert-Butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate
- Differences :
- Substituents : 2,5-Difluorophenyl (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating).
- Additional Group : Benzyl at position 1 of the pyrrolidine.
- Impact: Fluorine substituents increase metabolic stability but reduce π-π stacking efficiency compared to methoxy .
Compound B : tert-Butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
- Differences :
- Substituents : 4-Bromophenyl (heavy halogen) vs. 2-methoxyphenyl.
- Impact :
- Bromine’s size and hydrophobicity enhance binding to hydrophobic pockets but may reduce solubility .
Modifications on the Pyrrolidine Ring
Compound C : tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate
- Differences :
- Substituents : Methyl group at position 4 vs. 2-methoxyphenyl.
- Impact :
- Methyl group reduces steric hindrance but limits aromatic interactions, lowering affinity for targets requiring π-stacking .
Compound D : tert-Butyl ((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamate
Ring Structure Variations
Compound E : tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate
- Differences :
- Core Structure : Tetrahydrofuran (oxygen-containing) vs. pyrrolidine (nitrogen-containing).
Compound F : Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate
- Differences :
- Core Structure : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Impact :
- Piperidine’s larger ring reduces conformational strain, possibly improving binding kinetics for certain enzymes .
Target Compound’s Potential
- Therapeutic Areas : Likely CNS disorders due to the methoxyphenyl group’s prevalence in neuroactive compounds.
- Mechanistic Insights : Methoxy group may enhance binding to serotonin or dopamine receptors via aromatic interactions.
Biological Activity
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate, a compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : This is typically achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methoxyphenyl Group : A substitution reaction is employed where a methoxyphenyl halide reacts with the pyrrolidine ring.
- Carbamate Formation : The tert-butyl group is introduced via a reaction with tert-butyl chloroformate and the amine group on the pyrrolidine ring .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural features of this compound allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can influence various cellular pathways such as signal transduction and metabolic processes .
3.1 Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For example, studies have shown that related pyrrolidine derivatives can act as dual inhibitors of prostaglandin and leukotriene synthesis, which are crucial in inflammatory responses .
3.2 Receptor Binding
The compound may also interact with various receptors in the body. Its methoxy group enhances lipophilicity, which can improve binding affinity to certain targets involved in neurological pathways or inflammation .
4.1 Anti-inflammatory Activity
A study evaluating similar pyrrolidine compounds demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin but with reduced ulcerogenic effects . These findings suggest that this compound could be a candidate for further investigation in treating inflammatory conditions.
4.2 Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has shown that modifications in substituents significantly affect biological activity. For instance, the presence of a methoxy group has been linked to enhanced receptor binding and increased potency against specific targets .
5. Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Tert-butyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidin-3-ylcarbamate | Hydroxy group | Moderate enzyme inhibition |
| Tert-butyl (3S,4R)-4-(2-chlorophenyl)pyrrolidin-3-ylcarbamate | Chloro group | Enhanced receptor binding |
| Tert-butyl (3S,4R)-4-(2-nitrophenyl)pyrrolidin-3-ylcarbamate | Nitro group | Variable anti-inflammatory effects |
This table illustrates how variations in substituents can influence both the chemical properties and biological activities of compounds within this class.
6. Conclusion
This compound displays promising biological activities through its interactions with various molecular targets. Its potential applications in medicinal chemistry warrant further exploration, particularly concerning its anti-inflammatory properties and enzyme inhibition capabilities. Continued research may reveal more about its efficacy and safety profile in clinical settings.
Q & A
Q. What are the key synthetic routes for Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate?
The compound is typically synthesized via stereoselective cyclization and carbamate protection. A common approach involves:
- Step 1 : Formation of the pyrrolidine ring via reductive amination or [3+2] cycloaddition, using chiral catalysts to enforce the (3S,4R) configuration .
- Step 2 : Protection of the amine group with tert-butyloxycarbonyl (Boc) under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Step 3 : Functionalization at the 4-position with 2-methoxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Critical Parameters : Temperature control (<0°C during Boc protection), chiral resolution (e.g., HPLC with amylose columns) to ensure enantiopurity .
Q. How is the stereochemistry confirmed for this compound?
- X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition for (3S,4R) enantiomer) .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations validate spatial arrangement .
- Chiral HPLC : Retention times compared to racemic mixtures confirm enantiomeric excess (>98% ee) .
Q. What safety precautions are required for handling this compound?
- PPE : Gloves (nitrile), lab coat, and safety goggles (due to potential skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- DFT calculations : Predict transition states for stereoselective steps (e.g., B3LYP/6-31G* level) to guide catalyst selection .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity .
- Retrosynthetic analysis : Software like ChemAxon or Synthia identifies feasible pathways, minimizing side reactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in NMR shifts may arise from Boc rotamers. Solutions include:
Q. How is this compound applied in enzyme inhibition studies?
- Kinetic assays : Measure IC₅₀ values against proteases or kinases using fluorogenic substrates .
- Structural analogs : Modify the 2-methoxyphenyl group to probe SAR (e.g., replace with halogenated aryl groups) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
